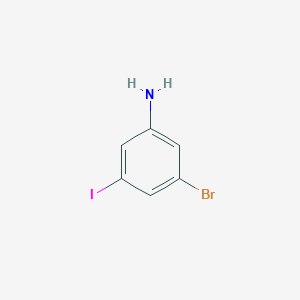
3-Bromo-5-iodoaniline
Overview
Description
3-Bromo-5-iodoaniline is an organic compound with the molecular formula C6H5BrIN and a molecular weight of 297.92 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of anilines, including 3-Bromo-5-iodoaniline, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods . The specific synthesis process for 3-Bromo-5-iodoaniline is not explicitly mentioned in the available sources.Molecular Structure Analysis
The InChI code for 3-Bromo-5-iodoaniline is 1S/C6H5BrIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-iodoaniline has a density of 2.3±0.1 g/cm3, a boiling point of 335.5±32.0 °C at 760 mmHg, and a flash point of 156.7±25.1 °C . The substance is solid at ambient temperature .Scientific Research Applications
1. In Vitro Nephrotoxicity Studies
3-Bromo-5-iodoaniline and its related compounds, haloanilines, are extensively utilized as intermediates in manufacturing pesticides, dyes, and drugs. They have been studied for their in vitro nephrotoxic effects, where 3,5-dihaloanilines demonstrated more potent nephrotoxicity compared to 4-haloaniline isomers, indicating a significant variation in toxicity based on molecular structure (Hong et al., 2000).
2. Electrochemical Oxidation Studies
The electrochemical oxidation of haloanilines, including 4-bromoaniline and 4-iodoaniline, has been explored in acetonitrile solution. These studies contribute to understanding the chemical behavior of such compounds under various conditions, which is essential for their application in chemical synthesis and industrial processes (Kádár et al., 2001).
3. Supramolecular Structure Analysis
Research on the crystal structures of 4-phenoxyanilines, including 4-iodoaniline, provides insights into the supramolecular equivalence of different groups like ethynyl, chloro, bromo, and iodo. This knowledge is crucial for the design of new materials and pharmaceuticals, where molecular structure significantly impacts functionality (Dey & Desiraju, 2004).
4. Cross-Coupling Chemical Reactions
3-Iodoindoles and 5-bromo-3-iodoindoles, related to 3-Bromo-5-iodoaniline, have been studied for their reactivity in palladium-catalyzed cross-coupling reactions. Such studies are significant in pharmaceutical research for developing new drugs and understanding reaction mechanisms (Witulski et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXCUTCIFLAPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670341 | |
| Record name | 3-Bromo-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31948-87-5 | |
| Record name | 3-Bromo-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

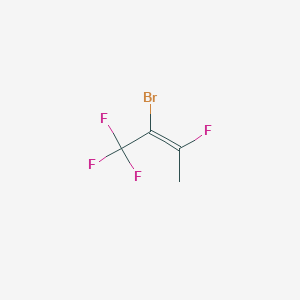



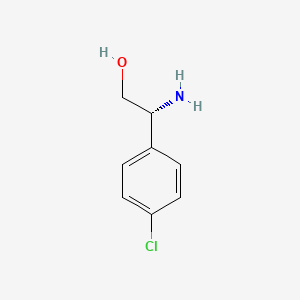
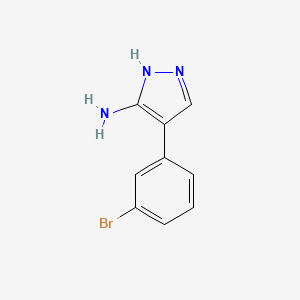
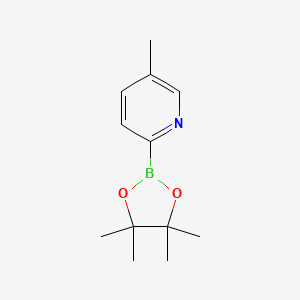
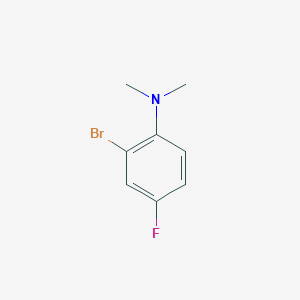


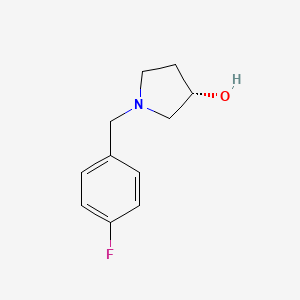
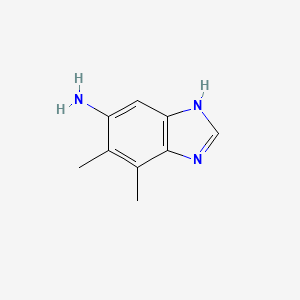

![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1439311.png)